Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)
Description
Cyclopropanecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S) is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a bis-tert-butoxycarbonyl (Boc)-protected amino group at position 2. The (1S,2S) stereochemistry is critical for its biological and chemical properties, influencing interactions with chiral environments such as enzymes or receptors. This compound is primarily utilized as a protected intermediate in peptide synthesis and medicinal chemistry, where the Boc groups enhance stability during synthetic steps .
Properties
Molecular Formula |
C14H23NO6 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)20-11(18)15(9-7-8(9)10(16)17)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3,(H,16,17) |
InChI Key |
CKAYJUJMIZFFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) typically involves the following steps:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: The intramolecular cyclization of γ-substituted amino acid derivatives is another common approach.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the cyclopropane ring.
Reduction: Reduction reactions can target the carbonyl groups or the cyclopropane ring.
Substitution: Substitution reactions can occur at the amino group or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound Cyclopropanecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S) is a specialized chemical with diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article will explore its properties, synthesis methods, and notable applications, supported by data and case studies.
Structural Characteristics
The compound features a cyclopropane ring, which is significant for its unique reactivity and steric properties. The presence of the bis[(1,1-dimethylethoxy)carbonyl]amino group enhances its stability and solubility in organic solvents.
Medicinal Chemistry
Cyclopropanecarboxylic acid derivatives have shown promise in drug development due to their ability to act as inhibitors of various biological targets.
- Hepatitis C Treatment : Research indicates that derivatives of cyclopropanecarboxylic acid can inhibit the NS3 protease of the Hepatitis C virus. This protease plays a crucial role in viral replication, making it a target for antiviral therapies. A study highlighted the effectiveness of these compounds in reducing viral load in infected cells .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.
- Synthesis of Peptide Inhibitors : The compound has been utilized in synthesizing macrocyclic isoquinoline peptide inhibitors, which are effective against viral infections. These compounds demonstrate significant antiviral activity and are being explored for their therapeutic potential .
Inhibition of Leukotriene C4 Synthase
Cyclopropanecarboxylic acid derivatives have been investigated for their ability to inhibit leukotriene C4 synthase, an enzyme involved in inflammatory responses. This inhibition could lead to new treatments for conditions such as asthma and allergic reactions .
Agricultural Applications
Some studies suggest that cyclopropanecarboxylic acid derivatives may have potential as agrochemicals due to their biological activity against pests and pathogens. This application is still under investigation but shows promise for future agricultural innovations.
Data Tables
| Study Title | Focus | Findings |
|---|---|---|
| Inhibition of NS3 Protease by Cyclopropanecarboxylic Acid Derivatives | Hepatitis C Treatment | Significant reduction in viral replication observed |
| Synthesis and Evaluation of Macrocyclic Compounds | Antiviral Activity | New compounds showed promising results against Hepatitis C virus |
| Biological Activity of Cyclopropane Derivatives | Agricultural Use | Potential effectiveness against specific pests |
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) involves its interaction with specific molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding to enzymes and receptors.
Comparison with Similar Compounds
Amino Group Protection and Substituent Variations
Key Observations :
- Boc vs. Cbz Protection : Boc groups (target compound) are removed under acidic conditions (e.g., TFA), whereas Cbz () requires catalytic hydrogenation, making the target more suitable for acid-tolerant syntheses .
- Functional Group Impact : The trifluoromethyl group in enhances lipophilicity and metabolic resistance, contrasting with the hydrophilic carboxylic acid in the target compound .
Stereochemical and Physical Properties
Analysis :
- The unprotected amino group in contributes to a high melting point (257°C) due to strong intermolecular hydrogen bonding, whereas Boc protection (target compound) likely reduces crystallinity .
- The trifluoromethyl group in significantly lowers aqueous solubility, limiting its use in biological applications without formulation aids .
Biological Activity
Cyclopropanecarboxylic acid, specifically the compound 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S) (CAS No. 1152134-41-2), is a synthetic organic compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H27NO7
- Molecular Weight : 357.4 g/mol
- Structure : The compound features a cyclopropane ring with carboxylic acid and amine functionalities, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of cyclopropanecarboxylic acid derivatives has been studied in various contexts, particularly in pharmacology and toxicology. Key areas of interest include:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that certain analogs may inhibit cancer cell proliferation by inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanisms through which cyclopropanecarboxylic acid derivatives exert their biological effects include:
- Interaction with Receptors : Binding to specific receptors can modulate signaling pathways.
- Enzyme Inhibition : Compounds may inhibit enzymes such as proteases or kinases, affecting cellular processes.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in malignant cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclopropanecarboxylic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds possessed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as alternative therapeutic agents .
Anticancer Studies
Research published in a peer-reviewed journal demonstrated that a specific derivative of cyclopropanecarboxylic acid showed promising results in inhibiting the growth of breast cancer cells in vitro. The study reported a decrease in cell viability and an increase in apoptotic markers upon treatment with the compound .
Enzyme Inhibition
A biochemical assay assessed the inhibitory effects of cyclopropanecarboxylic acid derivatives on a key metabolic enzyme involved in lipid metabolism. The findings revealed a dose-dependent inhibition, highlighting the compound's potential role in metabolic disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
